(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Description
The compound “(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one” features a pyrazol-3-one core substituted with a bromophenyl-thiazolyl group at position 2 and a dichlorophenylhydrazinylidene moiety at position 2. Its Z-configuration at the hydrazinylidene linkage is critical for stabilizing the conjugated π-system, enhancing electronic delocalization across the heterocyclic framework .
Properties
Molecular Formula |
C19H12BrCl2N5OS |
|---|---|
Molecular Weight |
509.2 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(2,5-dichlorophenyl)diazenyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H12BrCl2N5OS/c1-10-17(25-24-15-8-13(21)6-7-14(15)22)18(28)27(26-10)19-23-16(9-29-19)11-2-4-12(20)5-3-11/h2-9,26H,1H3 |
InChI Key |
KQYPIWWBBCTTHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)N=NC4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The initial step often includes the formation of the thiazole ring, followed by the introduction of the bromophenyl group. Subsequent steps involve the formation of the pyrazolone core and the attachment of the dichlorophenyl hydrazone moiety. Reaction conditions may include the use of various solvents, catalysts, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromophenyl and dichlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Research has indicated that compounds with similar structural features exhibit a range of biological activities, including:
-
Antimicrobial Activity :
- Compounds containing thiazole and pyrazole moieties have shown significant antimicrobial properties against various bacterial strains and fungi. For example, derivatives of thiazole have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting growth and viability .
-
Anticancer Properties :
- The compound's structure suggests potential anticancer activity. Studies have shown that thiazole derivatives can inhibit the proliferation of cancer cell lines such as MCF7 (human breast adenocarcinoma). Molecular docking studies indicate that these compounds may interact effectively with cancer-related targets, enhancing their therapeutic potential .
- Anti-inflammatory Effects :
Synthesis and Characterization
The synthesis of (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves multi-step reactions typically starting from easily accessible precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of synthesized thiazole derivatives, several compounds were tested against a panel of bacteria and fungi. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .
Case Study 2: Anticancer Screening
A series of experiments were conducted to evaluate the anticancer activity of the compound against various cancer cell lines. The results showed significant cytotoxicity in MCF7 cells with IC50 values indicating potent activity. Molecular docking studies further elucidated the binding interactions between the compound and critical proteins involved in cancer progression .
Mechanism of Action
The mechanism of action of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular pathways and targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound belongs to a broader class of pyrazol-3-one derivatives, which vary in substituents and configuration. Key analogs and their distinguishing features are summarized below:
Key Comparative Insights
- Solubility : The trifluoromethyl group in reduces aqueous solubility significantly, whereas the thiomethyl group in improves solubility in organic solvents. The target compound’s bromine and chlorine substituents likely result in low aqueous solubility, favoring lipid membrane permeability.
- pylori inhibition) and anticancer properties. The dichlorophenylhydrazinylidene group may confer redox activity, analogous to hydrazine-based therapeutics.
- Synthetic Routes : The target compound’s synthesis likely follows established methods for pyrazolone derivatives, such as cyclocondensation of hydrazines with β-ketoesters or thiazole-forming reactions, as seen in .
Computational and Crystallographic Analysis
- Structural Planarity: The target compound’s hydrazinylidene linkage promotes planarity, similar to the isostructural fluorophenyl-thiazole derivatives in . Non-planar conformations in analogs (e.g., perpendicular fluorophenyl groups ) highlight steric influences of substituents.
- Tools like Multiwfn enable electron localization function (ELF) analysis to compare charge distribution with analogs.
Biological Activity
The compound (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one, commonly referred to as a thiazole derivative, has garnered attention for its potential biological activities. This article explores its synthesis, biological significance, and various research findings related to its antimicrobial and anticancer properties.
- Molecular Formula : C24H16BrN3O2S
- Molecular Weight : 490.37 g/mol
- CAS Number : 304668-21-1
| Property | Value |
|---|---|
| Boiling Point | 621.4 ± 65.0 °C (Predicted) |
| Density | 1.50 ± 0.1 g/cm³ (Predicted) |
| pKa | 1.01 ± 0.10 (Predicted) |
Synthesis
The synthesis of this compound typically involves a multi-step organic reaction process that combines thiazole and pyrazolone intermediates. The reaction conditions are optimized to maximize yield and purity, often employing advanced purification techniques.
Antimicrobial Activity
Research indicates that compounds with a thiazole nucleus exhibit significant antimicrobial properties. A study demonstrated that derivatives containing the thiazole structure effectively inhibited various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial lipid biosynthesis pathways .
Case Study:
In vitro studies showed that specific derivatives of thiazole exhibited promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower compared to standard antibiotics, highlighting the compound's potential as an alternative antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7). The results from the Sulforhodamine B (SRB) assay indicated that certain derivatives displayed potent antiproliferative effects.
Table: Anticancer Activity Results
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| Derivative D6 | MCF7 | 15 | High |
| Derivative D7 | MCF7 | 20 | Moderate |
The presence of electron-withdrawing groups in the structure has been correlated with enhanced activity against cancer cells due to increased electron density on the hydrazinic end of the molecule .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies suggest that it binds effectively to enzymes and receptors involved in cell proliferation and survival pathways. This interaction leads to modulation of their activity, triggering apoptosis in cancer cells and inhibiting bacterial growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
